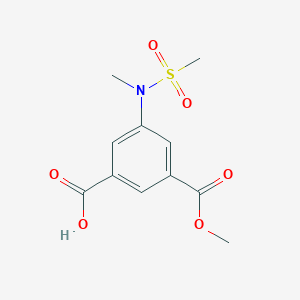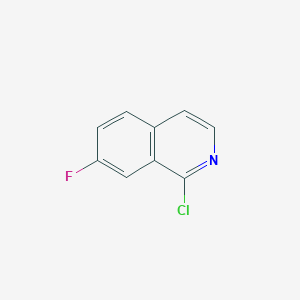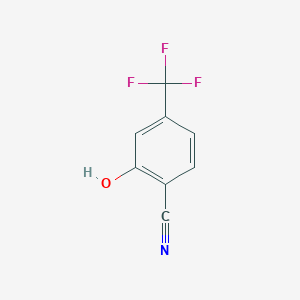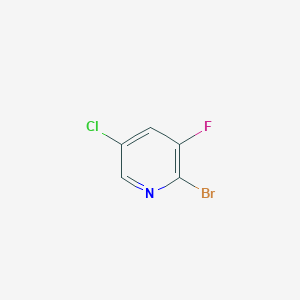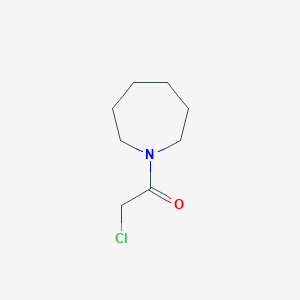
1-(氯乙酰基)氮杂环庚烷
描述
1-(Chloroacetyl)azepane is an organic compound with the molecular formula C8H14ClNO. It is a colorless to pale yellow liquid with low volatility and flammability . This compound is widely used in organic synthesis, particularly as an acylating agent .
科学研究应用
1-(Chloroacetyl)azepane has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a building block for bioactive molecules .
- Studied for its role in the synthesis of compounds with potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and reagents.
- Applied in the development of new materials and polymers.
作用机制
Target of Action
1-(Chloroacetyl)azepane is a compound used in organic synthesis reactions . It is often used as an acylating agent and can react with amines to form amides . .
Mode of Action
As an acylating agent, it is likely to interact with its targets (such as amines) through acylation, leading to the formation of amides .
Biochemical Pathways
Given its role as an acylating agent, it may be involved in various biochemical reactions where acylation is a key step .
Result of Action
As an acylating agent, it is likely to modify the structure of its target molecules, potentially altering their function .
生化分析
Biochemical Properties
It is known that azepane derivatives, which include 1-(Chloroacetyl)azepane, have been widely used as key intermediates in synthetic chemistry . They have also found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents
Cellular Effects
Azepane derivatives, including 1-(Chloroacetyl)azepane, have been found to have a wide range of medicinal and pharmaceutical properties . These include antidiabetic, anticancer, and antiviral activities
Molecular Mechanism
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Temporal Effects in Laboratory Settings
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-(Chloroacetyl)azepane as the primary product .
Industrial Production Methods: Industrial production of 1-(Chloroacetyl)azepane often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
化学反应分析
1-(Chloroacetyl)azepane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: It can react with nucleophiles such as amines to form amides.
Electrophilic Substitution: It can also participate in electrophilic substitution reactions, where the chloroacetyl group is replaced by other electrophiles.
Oxidation and Reduction:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group, forming 1-(hydroxyacetyl)azepane.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Amides: Formed through nucleophilic substitution with amines.
Alcohols: Formed through reduction of the chloroacetyl group.
相似化合物的比较
1-(Chloroacetyl)pyrrolidine: Similar structure but with a five-membered ring instead of a seven-membered ring.
1-(Chloroacetyl)piperidine: Similar structure but with a six-membered ring.
Uniqueness:
- The seven-membered ring in 1-(Chloroacetyl)azepane provides unique steric and electronic properties, making it distinct from its five- and six-membered counterparts .
- Its specific reactivity and applications in organic synthesis and pharmaceutical research highlight its importance in various scientific fields .
属性
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52227-33-5 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

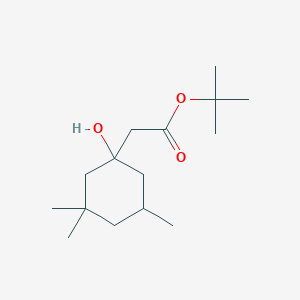
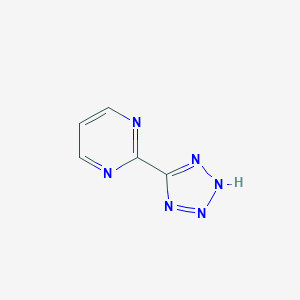
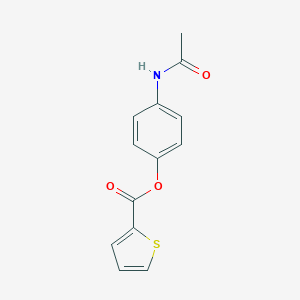
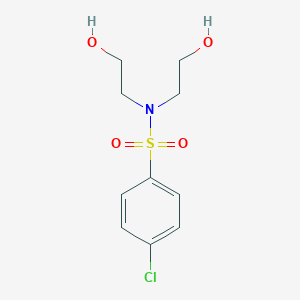
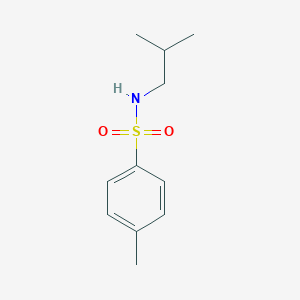

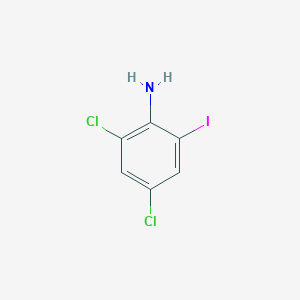
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)
